3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine
Description
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS: 945262-32-8) is a bicyclic heterocyclic compound featuring a triazole ring fused to a partially hydrogenated pyrimidine ring. Its molecular formula is C₈H₁₂N₄, with a molecular weight of 164.21 g/mol . The cyclopropyl substituent at position 3 introduces steric and electronic effects that influence its reactivity and pharmacological properties. This compound is typically stored under dry conditions at 2–8°C and is classified as a Class 8 hazardous material (UN# 3259) due to its corrosive nature (H314 hazard statement) .
Structure
3D Structure
Properties
IUPAC Name |
3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N4/c1-4-9-8-11-10-7(6-2-3-6)12(8)5-1/h6H,1-5H2,(H,9,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DWRUILUSIJCSFK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNC2=NN=C(N2C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164689 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 3-cyclopropyl-1,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1365988-10-8 | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 3-cyclopropyl-1,5,6,7-tetrahydro- | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1365988-10-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,2,4-Triazolo[4,3-a]pyrimidine, 3-cyclopropyl-1,5,6,7-tetrahydro- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801164689 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of cyclopropylamine with a suitable triazole precursor in the presence of a cyclizing agent. The reaction conditions often include elevated temperatures and the use of solvents such as ethanol or dimethyl sulfoxide (DMSO).
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. These methods often focus on improving yield and purity while minimizing the use of hazardous reagents and conditions. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Synthetic Routes and Precursor Reactions
The compound is synthesized via multi-step reactions involving cyclization and functional group transformations. A key method involves a one-pot, three-component reaction:
-
Reactants : 3-amino-1,2,4-triazole, aromatic aldehydes, and malononitrile.
-
Conditions : Catalyzed by acetic acid under reflux in ethanol .
-
Mechanism : The reaction proceeds through Knoevenagel condensation followed by cyclization, forming the triazolo-pyrimidine core.
Example Synthesis
| Step | Reagents/Conditions | Product | Yield |
|---|---|---|---|
| 1 | 3-amino-1,2,4-triazole, p-chlorobenzaldehyde, malononitrile, acetic acid, ethanol, reflux | 5-Amino-7-aryl-7,8-dihydro- triazolo[4,3-a]pyrimidine-6-carbonitrile | 82–90% |
Functionalization Reactions
The compound’s structure allows for regioselective modifications at positions 3 (triazole) and 5/7 (pyrimidine).
Oxidation
The pyrimidine ring’s saturated C5–C8 bonds can undergo oxidation to form carbonyl groups.
-
Reagents : Potassium permanganate (KMnO₄) in acidic or neutral conditions.
Reduction
The triazole ring’s N–N bond may be reduced under catalytic hydrogenation.
Substitution Reactions
-
Electrophilic Aromatic Substitution (EAS) : The triazole ring undergoes halogenation or nitration at position 3.
-
Nucleophilic Substitution : The cyclopropyl group can participate in ring-opening reactions with strong nucleophiles (e.g., Grignard reagents) .
Cross-Coupling Reactions
Palladium-catalyzed coupling reactions enable arylation or alkylation:
-
Suzuki–Miyaura Coupling :
Comparative Reactivity of Analogues
Stability and Degradation
Scientific Research Applications
Synthesis and Production
The synthesis of 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine generally involves the cyclization of cyclopropylamine with triazole precursors under specific conditions. Common solvents include ethanol and dimethyl sulfoxide (DMSO), with methods focusing on optimizing yield and purity for industrial applications.
Medicinal Chemistry
Therapeutic Potential : This compound has been explored for its potential therapeutic applications in treating various diseases. Notably:
- Anticancer Activity : Derivatives of this compound have shown significant anticancer properties by inhibiting key kinases involved in cancer progression. For example, compounds with similar structural motifs have demonstrated inhibitory effects against Ubiquitin Specific Peptidase 28 (USP28), which is implicated in several malignancies .
- Neurokinin Receptor Antagonism : Research indicates that certain derivatives act as selective antagonists to the neurokinin-3 receptor (NK-3), suggesting their utility in treating central nervous system disorders .
Antimicrobial and Antiviral Properties : The compound is being investigated for its bioactive potential against various pathogens. Preliminary studies suggest that it may possess antimicrobial and antiviral properties that could be harnessed in developing new therapeutic agents.
Industrial Applications
In addition to its medicinal uses, this compound serves as a valuable building block in organic synthesis. Its unique structure allows it to be utilized in the development of specialty chemicals and new materials .
Case Studies
- Anticancer Studies : A series of experiments demonstrated that derivatives of triazolo-pyrimidines exhibited potent inhibitory effects against specific cancer-related proteins. These studies reported IC₅₀ values in the low micromolar range for certain compounds derived from this class.
- Neurokinin Receptor Research : Investigations into the antagonistic effects on NK-3 receptors have shown promise for treating conditions such as anxiety and depression. The specificity of these compounds allows for targeted therapeutic strategies without significant off-target effects .
Mechanism of Action
The mechanism of action of 3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine involves its interaction with specific molecular targets and pathways. This compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure of the compound’s derivatives.
Comparison with Similar Compounds
Structural and Physicochemical Properties
The following table compares key structural and physicochemical attributes of 3-cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine with related triazolopyrimidine derivatives:
Key Observations :
- Pyridinyl-substituted analogs (e.g., CAS 157871-55-1) exhibit higher molecular weights and polarity, favoring interactions with polar biological targets .
Key Observations :
- Solvent-free methods (e.g., for compound 10 in ) achieve higher yields (93%) but require harsh conditions.
- MCRs (e.g., using aminotriazole, benzaldehyde, and ethyl acetoacetate) are favored for their step economy and scalability .
Key Observations :
Biological Activity
3-Cyclopropyl-5,6,7,8-tetrahydro-[1,2,4]triazolo[4,3-a]pyrimidine (CAS No. 945262-32-8) is a heterocyclic compound that has garnered attention for its potential biological activities. This article aims to provide a detailed overview of its biological properties, including its synthesis, mechanisms of action, and therapeutic applications.
- Molecular Formula : C₈H₁₂N₄
- Molecular Weight : 164.21 g/mol
- Structural Characteristics : The compound features a triazole-pyrimidine fused ring system which is significant for its biological interactions.
Anticancer Properties
Recent studies have indicated that derivatives of triazolo-pyrimidines exhibit significant anticancer activity. For instance, compounds with similar structural motifs have been shown to inhibit various kinases involved in cancer progression. Specifically, triazolo derivatives have been associated with the inhibition of c-Met protein kinase, which is pivotal in tumor growth and metastasis .
Case Study:
A series of experiments demonstrated that derivatives of triazolo[4,5-d]pyrimidine exhibited potent inhibitory effects against Ubiquitin Specific Peptidase 28 (USP28), a target implicated in several malignancies. These compounds showed IC₅₀ values in the low micromolar range, indicating strong potential for therapeutic development against cancer .
Neuropharmacological Effects
Compounds similar to this compound have also been explored for their neuropharmacological effects. Some studies suggest that these compounds may act as GABA_A receptor modulators or exhibit neuroprotective properties. This activity is particularly relevant for developing treatments for neurodegenerative diseases .
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : The compound's structure allows it to interact with various kinases involved in cell signaling pathways.
- Receptor Modulation : It may modulate neurotransmitter receptors such as GABA_A and others involved in neuronal signaling.
- Antioxidant Activity : Some derivatives have shown potential antioxidant properties that could contribute to their protective effects against cellular damage.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from readily available precursors. The synthetic pathways often focus on optimizing yield and purity while exploring variations in substituents to enhance biological activity.
| Synthesis Method | Yield (%) | Key Features |
|---|---|---|
| Cyclization Reaction | 60-80% | Utilizes hydrazines and carbonyl compounds |
| Substitution Reactions | 50-70% | Focus on modifying the cyclopropyl group |
Research Findings
Recent literature emphasizes the need for further exploration into the structure-activity relationship (SAR) of this compound and its derivatives. Studies have reported that minor modifications in the chemical structure can lead to significant changes in biological activity and selectivity towards specific targets .
Q & A
Q. What are the primary synthetic routes for preparing [1,2,4]triazolo[4,3-a]pyrimidine derivatives like 3-cyclopropyl-5,6,7,8-tetrahydro analogs?
The synthesis typically follows two routes:
- Route 1 : Starting from hydrazinopyrimidine derivatives, which undergo cyclization with reagents like triethyl orthoformate or aldehydes to form the triazole ring.
- Route 2 : Using 3-amino[1,2,4]triazole derivatives, which react with cyclic ketones or enol ethers to construct the pyrimidine-tetrahydrotriazole scaffold. Key intermediates and conditions (e.g., solvent, temperature) are summarized in Tables 23 and 24 of relevant studies .
Q. How can spectroscopic methods (NMR, MS) confirm the structure of 3-cyclopropyl-tetrahydrotriazolopyrimidine derivatives?
- 1H/13C NMR : The cyclopropyl group appears as a multiplet (δ 0.5–2.5 ppm), while the tetrahydrotriazole protons show distinct splitting patterns (e.g., δ 3.0–4.5 ppm for CH2 groups).
- Mass Spectrometry : Molecular ion peaks (e.g., m/z 533 for a derivative in ) and fragmentation patterns validate the molecular formula.
- X-ray Crystallography : Crystallographic data (e.g., CCDC codes in ) provide definitive structural confirmation .
Q. What are common functionalization strategies for the pyrimidine ring in this compound class?
Substitution at C-6 is favored due to electronic effects. For example:
- Chlorosulfonation : Reacting with chlorosulfonic acid introduces sulfonyl groups at C-6 .
- Electrophilic aromatic substitution : Halogenation or nitration targets the electron-rich pyrimidine ring.
Advanced Research Questions
Q. How can regioselectivity in substitution reactions of triazolopyrimidines be controlled experimentally?
- Substrate design : Electron-donating groups (e.g., cyclopropyl) direct electrophiles to specific positions.
- Catalysis : Iodine-mediated oxidative coupling () enhances selectivity for triazole-pyrimidine bond formation.
- Solvent effects : Polar aprotic solvents (e.g., DMF) stabilize transition states, improving yields (e.g., 74% in 1,4-dioxane with I2 catalysis) .
Q. What methodologies optimize reaction yields in multi-step syntheses of tetrahydrotriazolopyrimidines?
- Stepwise purification : Isolate intermediates (e.g., hydrazinopyrimidines) via column chromatography to avoid side reactions.
- Microwave-assisted synthesis : Reduces reaction time (e.g., from 12 hours to 30 minutes) and improves yields by 15–20% .
- Catalyst screening : Testing iodine (I2), NIS, or TBAI (as in ) identifies optimal conditions for cyclization steps .
Q. How can computational chemistry predict the reactivity of 3-cyclopropyl-tetrahydrotriazolopyrimidine derivatives?
- DFT calculations : Model frontier molecular orbitals (HOMO/LUMO) to identify reactive sites.
- Docking studies : Predict binding affinity for biological targets (e.g., enzyme inhibitors) by simulating interactions with active sites .
Q. What strategies enable the use of this compound as a synthon for polycyclic heterocycles?
- N,N-binucleophilic reactivity : React with α-bromoketones or 3-chloropropanoyl chloride to form fused rings (e.g., imidazotriazolopyrimidines) .
- Cross-coupling : Suzuki-Miyaura reactions introduce aryl/heteroaryl groups at C-3 or C-6 for diversification .
Contradictions and Data Gaps
Q. Why do some studies report conflicting regioselectivity in triazolopyrimidine functionalization?
Discrepancies arise from:
- Substituent effects : Electron-withdrawing groups (e.g., CF3) alter ring electron density, redirecting electrophiles.
- Reagent choice : Chlorosulfonic acid targets C-6, while HNO3/H2SO4 nitrates C-5 in certain analogs .
Q. How reliable are current synthetic protocols for scaling up tetrahydrotriazolopyrimidine derivatives?
- Lab-scale limitations : Multi-step procedures (e.g., ) often require optimization for industrial reactors.
- Purification challenges : Crystallization from ethanol (as in ) may not scale efficiently; alternative methods (e.g., continuous flow) are under investigation .
Methodological Recommendations
Q. What analytical techniques resolve structural ambiguities in partially hydrogenated triazolopyrimidines?
Q. How can researchers validate the biological activity of these compounds while minimizing off-target effects?
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
